4-Formylbenzamide

描述

Contextualization within Benzamide (B126) Class Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is of great interest to chemists due to its presence in a wide array of biologically active molecules.

Structural Features and Functional Group Analysis (Formyl and Amide Moieties)

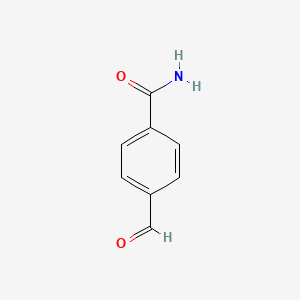

4-Formylbenzamide, with the chemical formula C8H7NO2, possesses a distinct molecular architecture. nih.gov The molecule consists of a benzene ring substituted with a formyl group (-CHO) and a benzamide group (-CONH2) at the para (1,4) positions.

The formyl group is an aldehyde, which is a highly reactive functional group. The carbon atom of the formyl group is sp2 hybridized and is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the formyl group to participate in a variety of chemical transformations, such as oxidation, reduction, and condensation reactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO2 |

| Molar Mass | 149.15 g/mol |

| Melting Point | 75 °C |

| IUPAC Name | This compound |

| CAS Number | 6051-41-8 |

Relevance of Benzamide Scaffolds in Chemical Sciences

Benzamide scaffolds are of paramount importance in the chemical sciences, particularly in the field of medicinal chemistry. researchgate.netwalshmedicalmedia.com These structures are found in a diverse range of pharmacologically active compounds, including antimicrobial, analgesic, anti-inflammatory, and anticancer agents. researchgate.netwalshmedicalmedia.com The ability of the benzamide group to form hydrogen bonds and engage in various intermolecular interactions allows for the design of molecules that can bind to specific biological targets with high affinity and selectivity. acs.orgacs.orgnih.gov

Significance of this compound in Contemporary Chemical Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in contemporary chemical synthesis. The presence of both a reactive aldehyde and a stable amide group on the same aromatic ring allows for sequential and selective chemical modifications. This dual functionality enables chemists to construct complex molecular architectures from a relatively simple starting material.

For instance, the formyl group can be readily converted into other functional groups, such as a carboxylic acid, an alcohol, or an amine, through standard organic transformations. These transformations can be carried out while leaving the amide group intact, providing a versatile platform for the synthesis of a wide range of derivatives. The amide group, on the other hand, can be hydrolyzed under harsh conditions to yield the corresponding carboxylic acid, or it can be involved in reactions that modify the nitrogen atom. This versatility has led to the use of this compound in the synthesis of various heterocyclic compounds and other complex organic molecules.

Overview of Current Research Landscape and Emerging Trends

Current research involving this compound is focused on several key areas. One major area of investigation is its use as a building block in the synthesis of novel pharmaceutical compounds. Researchers are exploring the derivatization of this compound to create new molecules with potential therapeutic applications. researchgate.netwalshmedicalmedia.com

Another emerging trend is the use of this compound in the development of new materials. chemicalbook.com The rigid structure of the benzamide scaffold, combined with the reactive nature of the formyl group, makes it an attractive candidate for the synthesis of polymers and other advanced materials with unique properties. chemicalbook.com Furthermore, there is growing interest in the application of computational methods to predict the properties and reactivity of this compound and its derivatives, which can aid in the rational design of new molecules with desired functionalities. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDCXCRLPNMJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-41-8 | |

| Record name | 4-formylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formylbenzamide and Its Derivatives

Advanced Synthetic Strategies for 4-Formylbenzamide Derivatives

Modern synthetic chemistry has introduced advanced techniques to improve reaction efficiency, reduce reaction times, and enable the synthesis of complex derivatives.

Microwave-Assisted Synthesis of Imine Derivatives from this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound, this technique is particularly effective for the synthesis of imine (Schiff base) derivatives through the condensation of the formyl group with primary amines.

Conventional heating methods for imine formation can be slow and require the removal of water to drive the reaction to completion. researchgate.net Microwave irradiation, however, can significantly shorten reaction times and often leads to higher yields, sometimes in the absence of a solvent. researchgate.netanalis.com.myresearchgate.net This method is considered environmentally friendly due to reduced energy consumption and the potential for solvent-free conditions. researchgate.net

For example, the reaction of N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide with an amine like 4-amino-2-methylbenzoic acid under microwave irradiation (360 W for 5 minutes) has been shown to produce the corresponding imine in significantly higher yields and shorter times compared to conventional heating. analis.com.my

Comparison of Synthesis Methods for Imine Derivatives:

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

This table illustrates the general advantages of microwave-assisted synthesis for imine formation. analis.com.mydergipark.org.tr

Design and Synthesis of Halogenated this compound Analogues

The introduction of halogen atoms into the structure of this compound derivatives can significantly influence their physicochemical properties and biological activities. The synthesis of halogenated analogues often involves starting from halogenated precursors or introducing the halogen at a later stage of the synthesis.

For example, the synthesis of a fluorinated analogue might start with a fluorinated benzoic acid derivative. A matrix library strategy has been successfully employed to synthesize a range of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides, leading to the discovery of potent and selective enzyme inhibitors. nih.gov This highlights the importance of halogenation in medicinal chemistry for fine-tuning the pharmacological profile of a molecule.

Derivatization via the Formyl Group (e.g., Reduction, Oxidation, Condensation)

The formyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation provides access to 4-(hydroxymethyl)benzamide derivatives.

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent, yielding 4-carboxyamidobenzoic acid.

Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles. A notable example is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form an alkene, providing a route to stilbene-like derivatives. researchgate.net It also undergoes condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in Knoevenagel condensations.

These derivatizations significantly expand the chemical space accessible from this compound.

Derivatization via the Amide Nitrogen (e.g., Alkylation, Acylation)

The amide nitrogen of this compound, particularly after deprotonation, can act as a nucleophile, allowing for the introduction of various substituents.

Alkylation: N-alkylation of amides typically requires a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. mdpi.com This process can be challenging due to the relatively low acidity of the N-H bond. However, methods utilizing phase-transfer catalysis or microwave irradiation have been developed to facilitate this transformation under milder conditions. mdpi.com

Acylation: N-acylation can be achieved by reacting the amide with an acyl chloride or anhydride. This reaction is a key step in the synthesis of more complex molecules and can be used to introduce a wide variety of functional groups. Friedel-Crafts acylation principles can be adapted for these transformations. nih.govnih.gov

These derivatization strategies at the amide nitrogen are crucial for building molecular complexity and exploring the structure-activity relationships of this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry into the synthesis of this compound and related structures focuses on several key areas: the replacement of hazardous solvents with greener alternatives, the use of biocatalysts to perform reactions under mild conditions, and the implementation of solvent-free techniques to minimize waste.

One of the primary goals of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. Research has shown that solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), commonly used in amide synthesis, can be replaced with more environmentally friendly options such as 2-methyltetrahydrofuran (2-MeTHF), Cyrene, and p-cymene. These green solvents have been successfully employed in various amidation reactions, offering a more sustainable approach without compromising reaction efficiency.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as Candida antarctica lipase B (CALB) and nitrile hydratases are particularly effective for the synthesis of amides.

Lipase-Catalyzed Amidation: Candida antarctica lipase B is a robust and versatile enzyme that can catalyze the amidation of carboxylic acids. This biocatalytic approach is highly attractive for the synthesis of functionalized benzamides due to its operational simplicity and the use of mild, often aqueous, reaction media. The enzyme's high selectivity can be particularly advantageous when dealing with substrates bearing sensitive functional groups. While direct enzymatic amidation of 4-formylbenzoic acid to produce this compound is a promising green route, the substrate scope of CALB for aromatic acids with electron-withdrawing groups like the formyl group requires careful consideration and optimization.

Nitrile Hydratase in Amide Synthesis: Another significant biocatalytic route involves the use of nitrile hydratases. These enzymes catalyze the hydration of nitriles to the corresponding amides with high efficiency and selectivity. This method could be applied to the synthesis of this compound starting from 4-cyanobenzaldehyde. The reaction proceeds under neutral pH and ambient temperature, representing a significant improvement over harsh chemical hydrolysis methods. The substrate specificity of nitrile hydratases for substituted benzonitriles has been demonstrated, suggesting the feasibility of this approach for producing this compound.

The table below summarizes the key aspects of biocatalytic approaches to amide synthesis.

| Enzyme | Reaction Type | Substrate Example | Key Advantages |

| Candida antarctica lipase B (CALB) | Amidation | Aromatic carboxylic acids | Mild reaction conditions, high selectivity, use of aqueous media. |

| Nitrile Hydratase | Nitrile hydration | Substituted benzonitriles | High efficiency, neutral pH, ambient temperature, avoids harsh chemicals. |

Solvent-Free Synthetic Methodologies

A paramount goal of green chemistry is the elimination of solvents altogether. Solvent-free synthesis not only reduces waste but can also lead to improved reaction rates and different selectivity. Two prominent solvent-free techniques applicable to the synthesis of benzamides are mechanochemistry and direct thermal condensation.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has been successfully applied to the synthesis of amides from carboxylic acids and amines. This solvent-free method is highly efficient and can often be performed at room temperature, significantly reducing energy consumption. The application of mechanochemistry to the synthesis of functionalized aromatic amides has been demonstrated, indicating its potential for the production of this compound. This technique is particularly noteworthy for its ability to handle a variety of functional groups.

Thermal Amidation with Green Catalysts: The direct condensation of a carboxylic acid and an amine or urea can be achieved by heating, often in the presence of a catalyst. Green catalysts, such as boric acid, have been shown to be effective for this transformation under solvent-free conditions. For instance, the reaction of benzoic acid and urea in the presence of boric acid upon heating yields benzamide (B126). This method is attractive due to its simplicity and the use of an inexpensive and environmentally benign catalyst. The compatibility of the aldehyde group in 4-formylbenzoic acid with the reaction conditions would be a key factor in the successful application of this method.

The following table outlines the details of solvent-free synthetic approaches for amide formation.

| Method | Description | Reactant Examples | Catalyst/Conditions |

| Mechanochemistry | Reaction induced by mechanical force in a ball mill. | Aromatic esters and calcium nitride | Solvent-free, room temperature. |

| Thermal Amidation | Direct heating of reactants to form the amide bond. | Benzoic acid and urea | Boric acid, solvent-free. |

The adoption of these green chemistry approaches offers a clear path toward the sustainable production of this compound and its derivatives. By prioritizing the use of biocatalysts, eliminating harmful solvents, and employing energy-efficient techniques, the chemical industry can significantly reduce its environmental footprint while continuing to produce valuable chemical compounds.

Reactivity and Reaction Mechanisms of 4 Formylbenzamide

Mechanistic Investigations of Formyl Group Reactivity

The aldehyde group is characterized by its electrophilic carbonyl carbon and the presence of a weakly acidic alpha-hydrogen, making it susceptible to oxidation, reduction, and condensation reactions.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group of 4-Formylbenzamide can be readily oxidized to a carboxylic acid, yielding 4-carboxamidobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The general mechanism involves the addition of the oxidant to the carbonyl carbon, followed by the elimination of a reduced form of the oxidant.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and Tollens' reagent.

With Potassium Permanganate (KMnO₄): In an acidic or alkaline medium, the permanganate ion (MnO₄⁻) acts as a powerful oxidizing agent. The reaction proceeds through a hydrated aldehyde intermediate (a gem-diol), which is then oxidized by the permanganate. In acidic conditions, the aldehyde is converted to the carboxylic acid, and the purple MnO₄⁻ is reduced to the colorless Mn²⁺ ion. Under alkaline conditions, the carboxylate salt is formed.

With Tollens' Reagent ([Ag(NH₃)₂]⁺): This reaction, often used as a qualitative test for aldehydes, involves the oxidation of the aldehyde to a carboxylate anion by the diamminesilver(I) complex. The aldehyde is oxidized, and the silver(I) ions are reduced to elemental silver, which often forms a characteristic "silver mirror" on the inside of the reaction vessel. The reaction is carried out in a basic medium.

The choice of reagent can be critical, especially when other sensitive functional groups are present in the molecule.

Table 1: Representative Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be selectively reduced to a primary alcohol, 4-(hydroxymethyl)benzamide, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over less reactive carbonyl groups like amides.

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the aldehyde. This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, a proton source, typically the solvent (e.g., methanol (B129727) or ethanol), protonates the alkoxide oxygen to yield the primary alcohol. The amide group remains unaffected under these conditions.

Lithium aluminum hydride (LiAlH₄) can also be used for this reduction. However, it is a much stronger reducing agent and can also reduce the amide group, making NaBH₄ the preferred reagent for the selective reduction of the aldehyde.

Table 2: Representative Reduction Reaction of this compound

| Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|

| This compound | NaBH₄, Methanol | 4-(Hydroxymethyl)benzamide | High |

Yields are typically high for this type of reduction, though specific literature values for this exact substrate may vary.

Condensation Reactions (e.g., Imine Formation)

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is acid-catalyzed and reversible. The mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral intermediate called a carbinolamine.

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling a water molecule and forming a positively charged iminium ion. Finally, a base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product. The optimal pH for imine formation is typically mildly acidic (around 4-5) to ensure sufficient protonation of the carbonyl group to activate it for nucleophilic attack, without excessively protonating the amine nucleophile.

Table 3: Representative Imine Formation Reaction

| Aldehyde | Primary Amine | Product (Imine) | Conditions |

|---|---|---|---|

| This compound | Aniline | N-(4-carbamoylbenzylidene)aniline | Mild acid catalyst (e.g., acetic acid), removal of water |

| This compound | Ethylamine | N-ethyl-1-(4-carbamoylphenyl)methanimine | Mild acid catalyst, removal of water |

Amide Group Reactivity and Transformations

The amide group is generally less reactive than the aldehyde group due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, under more forcing conditions, the amide linkage can undergo hydrolysis and N-substitution reactions.

Hydrolysis Pathways of the Amide Linkage

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-formylbenzoic acid and ammonia (B1221849) or an ammonium (B1175870) salt. These reactions typically require heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H₂SO₄ or HCl) and water, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate undergoes proton transfer to the nitrogen atom. The C-N bond then cleaves, expelling ammonia as a leaving group. The ammonia is subsequently protonated by the acidic medium to form an ammonium ion. Deprotonation of the carbonyl oxygen regenerates the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., heating with NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The amide C-N bond breaks, and an amide anion (⁻NH₂) is expelled, which is a very poor leaving group. This step is generally the rate-determining step and is driven forward by the subsequent acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion to form a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.

N-Substitutions and Related Reaction Kinetics

N-substitution of a primary amide like this compound involves replacing one of the hydrogen atoms on the amide nitrogen with an alkyl or aryl group. This is typically achieved by first deprotonating the amide with a strong base to form an amidate anion, which then acts as a nucleophile in a reaction with an electrophile, such as an alkyl halide.

The general mechanism for N-alkylation is as follows:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to remove a proton from the amide nitrogen, creating a resonance-stabilized amidate anion.

Nucleophilic Attack: The resulting amidate anion then attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, displacing the halide and forming the N-alkylated benzamide (B126).

Table 4: Potential N-Substitution Reactions of this compound

| Starting Material | Reagents | Potential Product | Reaction Type |

|---|

Hydrogen Bond Activation in Reactions Involving this compound Scaffolds

The reactivity of the aldehyde group in this compound can be significantly influenced by non-covalent interactions, particularly hydrogen bonding. While the amide group provides traditional hydrogen bond donor (N-H) and acceptor (C=O) sites, the formyl group (aldehyde) introduces more nuanced reactivity that can be modulated by hydrogen bond activation. Specifically, the formyl C–H bond, typically not considered a strong hydrogen bond donor, can become a critical interaction point in certain reaction mechanisms, especially in the presence of Lewis acids. rsc.org

When this compound coordinates to a Lewis acid, the electron density of the formyl oxygen is withdrawn, increasing the acidity and donor capacity of the formyl C-H proton. This "induced" or "cooperative" hydrogen bond can play a crucial role in the transition state of various reactions. rsc.org This interaction helps to pre-organize the substrate and the catalyst, influencing the stereochemical outcome of the reaction. For instance, in enantioselective Lewis-acid catalyzed reactions, a hydrogen bond between the formyl C-H and an oxygen or other heteroatom ligand on the catalyst can stabilize the preferred transition state assembly, leading to higher enantioselectivity. rsc.org This principle is a key factor in designing new enantioselective catalysts for reactions involving aldehydes. rsc.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents: the formyl group (-CHO) and the benzamide group (-CONH₂). Both groups generally decrease the electron density of the aromatic ring, thus deactivating it compared to unsubstituted benzene. lumenlearning.comstudymind.co.uk

The formyl group is a moderately deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R). libretexts.org The electronegative oxygen atom pulls electron density through the sigma bond framework (inductive effect), while the carbonyl group conjugated with the ring pulls pi-electron density out of the ring system (resonance effect). This withdrawal of electron density destabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack, slowing the reaction rate. libretexts.orgmsu.edu The deactivating nature of the formyl group directs incoming electrophiles primarily to the meta position. libretexts.org

Given that this compound has both a meta-directing deactivator (-CHO) and an ortho, para-directing deactivator (-CONH₂), the position of further electrophilic substitution would be complex and likely result in a mixture of products, with the reaction proceeding much slower than with benzene.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Formyl (-CHO) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | meta |

| **Amide (-CONH₂) ** | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

Role of this compound as a Substrate in Complex Organic Transformations

This compound serves as a versatile substrate in several advanced organic reactions due to its distinct functional groups—the reactive aldehyde and the stable amide attached to an aromatic scaffold.

In the field of drug discovery, DNA-Encoded Libraries (DELs) have become a powerful tool for screening vast numbers of small molecules. nih.gov The synthesis of these libraries requires chemical reactions that are compatible with the structure of DNA. researchgate.net The aldehyde functionality of this compound makes it a valuable building block in this context.

The formyl group is an excellent electrophile for "on-DNA" conjugation reactions, most notably reductive amination. nih.gov In a typical DEL synthesis cycle, a DNA-oligonucleotide tagged with a primary or secondary amine can be reacted with this compound. This forms an intermediate imine, which is then reduced in situ to a stable amine linkage, effectively attaching the 4-aminomethyl-benzamide moiety to the DNA tag. This reaction is highly efficient and compatible with the aqueous, buffered conditions required to maintain DNA integrity. nih.gov The amide portion of the this compound molecule can serve as a key structural element for binding to a biological target, while the aromatic ring provides a rigid scaffold.

Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. Benzaldehydes, including this compound, can participate in these reactions. The aldehyde group can be susceptible to oxidation under photoredox conditions, potentially being converted to a carboxylic acid.

Potential decomposition pathways for this compound under photoredox conditions could include:

Oxidation: The formyl group could be oxidized to a carboxyl group, forming 4-carbamoylbenzoic acid.

Decarbonylation: Although less common, under certain high-energy conditions, the formyl group could be cleaved to yield benzamide.

Amide Cleavage: The amide bond could undergo hydrolysis, particularly if radical ions are generated in the presence of water, leading to the formation of 4-formylbenzoic acid and ammonia.

The specific pathway would depend on the photocatalyst, solvent, and other reagents present in the reaction mixture.

This compound can be synthesized through the selective hydration of 4-cyanobenzaldehyde. This transformation is a key step as it converts a nitrile group into a primary amide while preserving the reactive aldehyde functionality. Modern catalytic systems, such as those employing ruthenium pincer complexes, have been developed to facilitate this reaction under mild conditions. rsc.org

Research has demonstrated the efficacy of specific ruthenium catalysts in hydrating a range of nitriles in solvents like t-butanol with a controlled amount of water. In the synthesis of this compound, the corresponding nitrile, 4-cyanobenzaldehyde, is treated with the catalyst, leading to the desired amide product. rsc.org

| Substrate | Product | Catalyst System | Conditions | Yield |

| 4-Cyanobenzaldehyde | This compound | Ruthenium Pincer Catalyst | t-BuOH, H₂O, Room Temp | High |

This catalytic method is advantageous as it often proceeds with high chemoselectivity, avoiding unwanted side reactions with the aldehyde group, and represents an efficient route to obtaining this compound. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyanobenzaldehyde |

| Benzene |

| 4-Carbamoylbenzoic acid |

| Benzamide |

| 4-Formylbenzoic acid |

Spectroscopic and Structural Elucidation of 4 Formylbenzamide and Its Analogues

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, yielding unique fingerprints that reveal structural information. Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, including their connectivity and electronic environment.

For 4-Formylbenzamide, ¹H NMR spectroscopy typically reveals characteristic signals for the aldehyde proton, the aromatic protons, and the amide protons. A singlet around 10.21 ppm is indicative of the aldehyde proton (-CHO) rsc.org. The aromatic protons, influenced by the electron-withdrawing formyl and amide groups, appear as two doublets in the aromatic region, typically around 7.68 ppm and 7.53 ppm, corresponding to the para-substituted benzene (B151609) ring rsc.org. The amide protons (-NH₂) usually resonate as a broad singlet, often observed around 5.89 ppm in CDCl₃ rsc.org.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is highly deshielded, appearing at approximately 191.48 ppm rsc.org. The amide carbonyl carbon typically resonates around 168.01 ppm rsc.org. The aromatic carbons show distinct signals corresponding to their substitution patterns, with the carbons directly attached to the formyl and amide groups exhibiting characteristic shifts rsc.org.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment | Solvent | Reference |

| ¹H | 10.21 | s | - | Aldehyde H | CDCl₃ | rsc.org |

| ¹H | 7.68 | d | 10.3 | Aromatic H | CDCl₃ | rsc.org |

| ¹H | 7.53 | d | 15.8 | Aromatic H | CDCl₃ | rsc.org |

| ¹H | 5.89 | b | - | Amide NH₂ | CDCl₃ | rsc.org |

| ¹³C | 191.48 | - | - | Aldehyde C=O | CDCl₃ | rsc.org |

| ¹³C | 168.01 | - | - | Amide C=O | CDCl₃ | rsc.org |

| ¹³C | 138.67 | - | - | Aromatic C (para to CHO) | CDCl₃ | rsc.org |

| ¹³C | 138.41 | - | - | Aromatic C (para to CONH₂) | CDCl₃ | rsc.org |

| ¹³C | 129.91 | - | - | Aromatic C (ortho to CONH₂) | CDCl₃ | rsc.org |

| ¹³C | 128.01 | - | - | Aromatic C (ortho to CHO) | CDCl₃ | rsc.org |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits key absorption bands corresponding to its constituent functional groups.

Strong absorption bands are typically observed for the carbonyl stretching vibrations. The aldehyde C=O stretch appears around 1697 cm⁻¹ researchgate.net, while the amide C=O stretch (amide I band) is usually found at a slightly higher frequency, around 1712 cm⁻¹ researchgate.net. The N-H stretching vibrations of the primary amide group (-NH₂) are expected to appear as a pair of bands in the region of 3354 cm⁻¹ researchgate.net. C-H stretching vibrations from the aromatic ring and the aldehyde group are also present, with the aldehyde C-H stretch often appearing as weaker peaks around 2925 and 2866 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Assignment | Reference |

| 3354 | N-H stretch | Amide NH₂ | researchgate.net |

| 2925, 2866 | C-H stretch | Aldehyde CH | researchgate.net |

| 1712 | C=O stretch | Amide (NHC=O) | researchgate.net |

| 1697 | C=O stretch | Aldehyde (CHO) | researchgate.net |

| 1634 | C=C stretch | Aromatic ring | researchgate.net |

| 1542 | C-N stretch | Amide C-N | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Electron Ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight rsc.org. Common fragmentation pathways may involve the loss of CO from the aldehyde group or cleavage of the amide bond.

Table 3: Mass Spectrometry Data for this compound

| Ion Type | m/z (%) | Assignment / Fragmentation | Reference |

| M⁺ | 149 | Molecular Ion | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly those involving π-electron systems. For this compound, the conjugated system involving the benzene ring, the aldehyde carbonyl, and the amide group leads to absorption in the UV region. While specific λmax values for this compound itself are not extensively detailed in the provided snippets, related compounds and general principles suggest absorption bands associated with π → π* and n → π* transitions of the conjugated carbonyl systems and aromatic ring libretexts.orgumn.edu. For instance, N-succinimidyl-4-formylbenzamide (S-4FB) shows a characteristic absorption at λ = 350 nm with a molar extinction coefficient of 18,000 M⁻¹cm⁻¹ when used to quantify hydrazone bond formation researchgate.net. This indicates that the formylbenzamide moiety contributes to UV-Vis absorption.

Crystallographic Studies and Solid-State Analysis

Crystallography, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single crystal X-ray diffraction analysis offers the most precise structural determination. While specific crystallographic data for this compound itself are not directly detailed in the provided snippets for its isolated crystal structure, related studies on benzamide (B126) derivatives and similar aromatic aldehydes provide context. For example, N-formylbenzamide has a reported crystal structure with a Hermann-Mauguin space group symbol of P 1 2₁/c 1 and specific unit cell parameters (a = 11.6456 Å, b = 5.1414 Å, c = 13.0095 Å, β = 110.064°) nih.gov. These studies typically reveal details about hydrogen bonding networks, π-π stacking interactions, and molecular conformation in the solid state, which are critical for understanding the compound's physical properties and reactivity. Studies on other substituted benzamides and formyl-containing aromatic compounds often report monoclinic or orthorhombic crystal systems with varying space groups and unit cell dimensions, highlighting the influence of substituents on crystal packing rsc.orgmdpi.com.

Table 4: Example Crystallographic Data for Related Benzamide Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| N-Formylbenzamide | Monoclinic | P 1 2₁/c 1 | 11.6456 | 5.1414 | 13.0095 | 90.00 | 110.064 | 90.00 | nih.gov |

| Compound 3 (example) | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010 | 98.6180 | 103.8180 | mdpi.com |

Note: Data for N-Formylbenzamide is provided as a representative example of a closely related compound.

Computational Chemistry and Theoretical Investigations of 4 Formylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern theoretical chemistry, providing a framework to understand molecular properties from first principles or through empirically parameterized models.

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that investigates the electronic structure of molecules by focusing on the electron density distribution rather than the complex many-electron wave function scispace.com. This approach allows for the calculation of various molecular properties, including optimized geometries, electronic energies, and reactivity indices irjweb.comorientjchem.org. DFT, particularly using hybrid functionals like B3LYP, has been employed to analyze the electronic structure of organic molecules, providing insights into their chemical reactivity irjweb.comorientjchem.organalis.com.my.

Studies utilizing DFT have been instrumental in dissecting reaction mechanisms involving related compounds. For instance, DFT calculations have been used to explore the electronic structure and predict the reactivity of molecules, identifying potential sites for electrophilic or nucleophilic attack and hydrogen bonding irjweb.comorientjchem.org. In the context of imine formation, DFT calculations have been applied to investigate reaction pathways and thermodynamics, offering a deeper understanding of how molecules like 4-Formylbenzamide might participate in such transformations analis.com.my. The calculation of frontier molecular orbitals (HOMO-LUMO gap) and related descriptors provides quantitative measures of a molecule's stability and reactivity irjweb.com.

Ab initio methods, derived purely from fundamental quantum mechanical principles without empirical parameters, offer a high degree of accuracy for electronic structure calculations arxiv.orgaps.orgnasa.gov. These methods are computationally intensive but provide reliable data for molecular geometries, energies, and spectroscopic properties, serving as benchmarks for other computational approaches arxiv.organl.gov.

Semi-empirical methods, such as AM1, PM3, and MNDO, represent a compromise between accuracy and computational efficiency uni-muenchen.dewikipedia.orgslideserve.comgaussian.comststephens.net.in. These methods simplify the quantum mechanical calculations by employing approximations and incorporating parameters derived from experimental data uni-muenchen.dewikipedia.orgslideserve.comststephens.net.in. They are particularly useful for studying larger molecular systems or exploring reaction pathways where full ab initio calculations are cost-prohibitive wikipedia.orgslideserve.com. While specific semi-empirical studies directly on this compound were not detailed in the provided literature, these methods are broadly applicable for geometry optimizations, energy calculations, and preliminary mechanistic investigations of organic molecules slideserve.comststephens.net.in.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that track the time-dependent behavior of atoms and molecules by solving classical equations of motion nih.govwikipedia.orgmdpi.com. These simulations provide detailed insights into the dynamic processes, conformational changes, and interactions within molecular systems at an atomic level nih.govwikipedia.orgmdpi.com. MD is extensively used to study phenomena such as protein folding, ligand binding, and the behavior of molecules in various environments nih.govmdpi.com.

Although direct MD simulations specifically focused on this compound were not detailed in the provided search results, the methodology is a cornerstone in computational chemistry for understanding molecular dynamics and interactions nih.govwikipedia.orgmdpi.comnih.govrsc.orgresearchgate.net. MD can be applied to investigate the conformational landscape and intermolecular interactions of molecules like this compound, providing a dynamic perspective that complements static structural data nih.govmdpi.com.

Prediction of Spectroscopic Parameters

The computational prediction of spectroscopic parameters is vital for the characterization and identification of chemical compounds, often complementing experimental data mdpi.comresearchgate.netarxiv.org. Techniques such as DFT can accurately calculate parameters for various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and UV-Vis spectra irjweb.commdpi.comresearchgate.netlnu.edu.cn.

Reaction Mechanism Elucidation through Computational Modeling

Energy Profiles of Reactions

Computational studies have been instrumental in mapping the energy landscapes of reactions involving this compound. By utilizing Density Functional Theory (DFT) and other quantum chemical methods, researchers can determine reaction pathways, identify transition states, and calculate activation energies. These energy profiles provide critical insights into the kinetics and feasibility of various chemical transformations.

For instance, studies on related condensation reactions, such as imine formation, have detailed reaction pathways with calculated enthalpy changes. One study reported an endothermic process for imine formation with an enthalpy of reaction of +60.94 kJ/mol analis.com.my. In contrast, a more favorable exothermic reaction leading to a ternary complex was calculated with an enthalpy change of ΔH = -152.91 kJ/mol analis.com.my. These values highlight how different reaction environments and molecular assemblies can significantly alter the energy dynamics of chemical processes.

The accuracy of DFT calculations for predicting barrier heights and reaction energies is a subject of ongoing research, with the choice of functional and basis set playing a crucial role rsc.org. Understanding these energy profiles is vital for predicting reaction outcomes and designing new synthetic strategies.

Investigation of Autocatalytic Reaction Pathways

The concept of autocatalysis, where a reaction product catalyzes its own formation, is fundamental to understanding self-replication and the origins of life nih.govwikipedia.orgwikipedia.orgboku.ac.at. While specific direct studies on the autocatalytic behavior of this compound itself are not detailed in the provided search results, related compounds and reaction types offer context.

One study investigating imine formation noted that the "mean planes of similar binding sites are severely twisted, 48.65-. 69.64° suggesting that the autocatalytic mechanism is not preferably viable for an efficient self-replicating reaction" in a specific context analis.com.my. However, it also proposed that a synthesized imine could act as a template for its subsequent formation, indicating a potential for autocatalytic processes in related systems analis.com.my. The general principle of autocatalysis involves nonlinear rate equations where the reaction rate depends on the square of the concentration of a product, leading to self-sustaining reaction sets wikipedia.org.

Study of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Noncovalent interactions, such as hydrogen bonding and halogen bonding, play a significant role in molecular recognition, crystal engineering, and biological processes mdpi.comnih.govnih.govplos.orgmdpi.com. Computational methods, particularly DFT, are widely used to analyze these interactions.

Hydrogen Bonding: Hydrogen bonding is a key noncovalent interaction involving a hydrogen atom bonded to a highly electronegative atom (like O or N) and attracted to another electronegative atom. Studies on various benzamide (B126) derivatives have explored intramolecular and intermolecular hydrogen bonding. For example, in N-unsubstituted 2-aminobenzamides, DFT calculations revealed that certain conformers, stabilized by hydrogen bonds, were significantly more stable than others mdpi.com. The amide unit often acts as both a hydrogen bond donor and acceptor, forming extended networks through intermolecular hydrogen bonding. Specific hydrogen bonds, such as between the amide N-H and a formyl oxygen, can influence molecular stability and reactivity analis.com.mymdpi.com. For instance, an interaction energy of -5.2 kcal/mol was calculated for a hydrogen bond between an amide N-H and a formyl oxygen in a related context analis.com.my.

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom (Cl, Br, I) acts as an electrophilic Lewis acid, interacting with a Lewis base. This interaction is often explained by the presence of a "σ-hole"—a region of positive electrostatic potential on the halogen atom's surface opposite the covalent bond mdpi.comresearchgate.net. DFT calculations and Symmetry Adapted Perturbation Theory (SAPT) analyses have shown that halogen bonds are influenced by both electrostatic and dispersion forces nih.gov. The strength of halogen bonding generally increases with the size of the halogen atom and can be modulated by substituents on the molecule nih.govresearchgate.net. For example, studies on halomethane-formaldehyde complexes indicated binding energies ranging from -1.05 kcal/mol (H₃CCl···OCH₂) to -3.72 kcal/mol (F₃CI···OCH₂) nih.gov. Investigations into various types of halogen⋯halogen interactions have also been conducted, revealing that type II interactions often exhibit the highest binding energies mdpi.com.

Data Tables

| Reaction Type/Interaction | Parameter | Value | Unit | Source |

| Imine Formation | Enthalpy of Reaction (ΔH) | +60.94 | kJ/mol | analis.com.my |

| Ternary Complex Formation | Enthalpy of Reaction (ΔH) | -152.91 | kJ/mol | analis.com.my |

| Electrophilic Addition | Activation Energy | ~13 | kcal/mol | wuxibiology.com |

| analis.com.mymdpi.com-H Shift | Activation Energy | ~0.83 | kcal/mol | wuxibiology.com |

| Hydroaminomethylation | Activation Energy | 13.01 | kcal/mol | wuxibiology.com |

| Halomethane-Formaldehyde | Binding Energy (H₃CCl···OCH₂) | -1.05 | kcal/mol | nih.gov |

| Halomethane-Formaldehyde | Binding Energy (F₃CI···OCH₂) | -3.72 | kcal/mol | nih.gov |

| Amide N-H --- Formyl O | Interaction Energy | -5.2 | kcal/mol | analis.com.my |

Medicinal Chemistry and Biological Activity of 4 Formylbenzamide Derivatives

Exploration of Therapeutic Potential

The structural features of 4-formylbenzamide derivatives have been systematically modified to optimize their interaction with various biological targets, leading to the discovery of compounds with significant therapeutic promise.

Anticancer Properties and Apoptosis Induction by Derivatives

A significant area of investigation for benzamide (B126) derivatives has been in oncology, where they have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis.

A series of m-(4-morpholinoquinazolin-2-yl)benzamides were designed and synthesized, showing notable antiproliferative activities against human cancer cell lines HCT-116 and MCF-7. nih.gov One of the standout compounds, T10, not only displayed a remarkable antiproliferative effect but was also shown to induce morphological changes in cancer cells consistent with apoptosis. nih.gov Further investigation through cell cycle analysis and apoptosis assays confirmed that compound T10 could arrest HCT-116 cells in the G2/M and G0/G1 phases and trigger apoptosis. nih.gov The mechanism of action for this class of compounds was linked to the selective inhibition of the PI3Kα enzyme, a key component of the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. nih.gov

Similarly, novel N-phenylbenzamide-4-methylamine acridine derivatives have been developed and shown to possess potent antiproliferative activity against cancer cell lines such as K562, CCRF-CEM, and U937. nih.gov Mechanistic studies revealed that these compounds effectively inhibited topoisomerase I/II, leading to DNA damage and significantly inducing cell apoptosis in a concentration-dependent manner in CCRF-CEM cells. nih.gov The ability of these derivatives to induce programmed cell death highlights their potential as effective chemotherapeutic agents. nih.govresearchgate.net

Table 1: Antiproliferative Activity of N-phenylbenzamide-4-methylamine Acridine Derivatives

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| 9b | CCRF-CEM | 0.82 - 0.91 |

| 9c | CCRF-CEM | 0.82 - 0.91 |

| 9d | CCRF-CEM | 0.82 - 0.91 |

| 9b | U937 | 0.33 |

| 9d | U937 | 0.23 |

Data sourced from PubMed. nih.gov

Effects on Heart Failure and Associated Molecular Mechanisms

Research has also extended into the cardiovascular arena, with certain benzamide derivatives showing potential in the context of heart failure. A study on a 4-hydroxy-furanyl-benzamide derivative demonstrated its biological activity against heart failure in an ischemia-reperfusion injury model. nih.gov The findings indicated that this derivative could decrease the infarct area and reduce left ventricular pressure (LVP). nih.gov

The molecular mechanism underlying these cardioprotective effects was investigated, revealing the involvement of the M2-muscarinic receptor and the nitric oxide synthase (NOS) enzyme. nih.gov The effects of the 4-hydroxy-furanyl-benzamide derivative on LVP were inhibited by the M2-muscarinic receptor antagonist methoctramine and the NOS inhibitor L-NAME. nih.gov This suggests that the compound exerts its beneficial effects by activating both M2-muscarinic receptors and the nitric oxide synthase pathway, leading to a reduction in infarct size and an improvement in cardiac function. nih.gov

Anti-inflammatory Activity of Benzamide Class Compounds

The benzamide class of compounds has been recognized for its anti-inflammatory properties. Benzamides are known to exhibit a range of biological activities, including anti-inflammatory effects. researchgate.netnanobioletters.comwalshmedicalmedia.com

A study on novel 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several of the synthesized derivatives exhibited higher anti-inflammatory activity (ranging from 26.81% to 61.45%) compared to the reference drug, indomethacin (22.43%). nih.gov Notably, compounds 1e and 1h showed the most potent activity at 61.45% and 51.76%, respectively. nih.gov These compounds also demonstrated a potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation, and showed a lower incidence of ulcers compared to indomethacin. nih.gov

Table 2: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Derivatives

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| 1a | 26.81 |

| 1e | 61.45 |

| 1h | 51.76 |

| Indomethacin (Reference) | 22.43 |

Data sourced from PubMed Central. nih.gov

Antibacterial and Antifungal Properties of Benzamide Class Compounds

The therapeutic potential of benzamides extends to infectious diseases, with numerous derivatives displaying antibacterial and antifungal activities. nanobioletters.comnih.govnih.gov N-phenylbenzamides, in particular, have been identified as a promising parent compound for developing new antimicrobial agents to combat resistance. nih.gov

In vitro studies have shown that certain N-phenylbenzamide derivatives can inhibit the growth of both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as the fungus Candida albicans. nih.gov Another study on the synthesis of 12 benzamide compounds reported significant antibacterial activity. nanobioletters.com For instance, compound 5a showed excellent activity against B. subtilis and E. coli with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com Compounds 6b and 6c also displayed notable activity against these bacteria. nanobioletters.com Furthermore, certain amide derivatives containing a cyclopropane moiety have shown promising antifungal activity against C. albicans, with some compounds exhibiting an MIC80 of 16 μg/mL. mdpi.com

Table 3: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 |

| 5a | E. coli | 31 | 3.12 |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

Data sourced from a 2024 study on N-Benzamide Derivatives. nanobioletters.com

Antitumor and Antiproliferative Effects

Building on their anticancer properties, benzamide derivatives have demonstrated broad antitumor and antiproliferative effects against a variety of cancer cell types. nih.govnih.gov A series of 4β-[(4''-benzamido)-amino]-4'-O-demethyl-epipodophyllotoxin derivatives were synthesized and evaluated for their ability to inhibit DNA topoisomerase II and their effects on tumor cells. nih.gov The majority of these compounds showed superior inhibition against both KB (nasopharyngeal) and drug-resistant KB-7d tumor cells when compared to the established anticancer drug etoposide. nih.gov

Research into m-(4-morpholinoquinazolin-2-yl)benzamides also revealed potent antiproliferative activities. nih.gov Compounds with IC50 values below 4 μM against HCT-116 and MCF-7 cell lines were further tested against U-87 MG and A549 cell lines, with compound T10 showing remarkable in vitro effects. nih.gov In vivo studies confirmed these findings, with compound T10 inhibiting tumor growth in a mice S180 homograft model, identifying these derivatives as novel anticancer agents. nih.gov

Role in Drug Discovery and Development

The benzamide scaffold is a cornerstone in modern drug discovery, offering a privileged structure that can be readily modified to interact with a wide range of biological targets. walshmedicalmedia.com The versatility of benzamide derivatives has made them valuable starting points for the development of new therapeutic agents. walshmedicalmedia.com

Computer-aided drug discovery (CADD) techniques, such as pharmacophore modeling and virtual screening, have been instrumental in identifying novel benzamide-based compounds with specific activities. nih.gov For example, these methods were used to identify benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors, starting from previously identified selective compounds. nih.gov

The design and synthesis of new chemical entities based on the benzamide core continue to be a fruitful area of research. For instance, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed as c-Abl inhibitors with potential neuroprotective effects for conditions like Parkinson's disease. nih.gov This highlights the adaptability of the benzamide structure for targeting enzymes and receptors involved in a wide array of pathologies, solidifying its important role in the ongoing quest for new and more effective medicines. nih.govnih.gov

Intermediate in Pharmaceutical Synthesis

This compound and its structural analogs are valuable intermediates in the synthesis of complex pharmaceutical agents. The aldehyde and amide functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

Notably, derivatives of benzaldehyde have been utilized as key building blocks in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, in the synthesis of some PARP inhibitors, substituted benzaldehyde intermediates are crucial for constructing the core scaffold of the drug molecule nih.gov. While not a direct one-to-one synthesis from this compound, the chemical principles underscore the utility of such benzaldehyde derivatives in creating the foundational structures of these important therapeutic agents. The synthesis of the PARP inhibitor Olaparib, for example, involves complex multi-step processes where benzaldehyde-like structures are key precursors nih.govresearchgate.netgoogle.comgoogle.com. Similarly, the synthesis of another PARP inhibitor, Veliparib, also involves intricate synthetic routes where benzamide-related structures are fundamental researchgate.netnih.gov.

The versatility of the this compound structure is further highlighted by its potential to be transformed into other key functional groups. For example, the formyl group can be readily converted into a nitrile or an alkyne, which are common functionalities in drug-like molecules, thus expanding its utility as a versatile intermediate in medicinal chemistry.

Scaffold for Novel Drug Candidates

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound structure, in particular, offers a template for the design of novel drug candidates targeting a diverse range of proteins.

The benzamide core is a characteristic feature of many PARP inhibitors researchgate.net. These drugs are designed to exploit deficiencies in DNA repair pathways in cancer cells nih.govnih.govyoutube.com. The amide portion of the benzamide scaffold often mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing these inhibitors to bind to the enzyme's active site nih.gov. The development of various PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib, highlights the success of benzamide-based scaffolds in this therapeutic area researchgate.net.

Beyond PARP inhibition, benzamide derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer ed.ac.uk. For example, novel 4-chloro-N-phenyl benzamide derivatives have been explored as inhibitors of p38α mitogen-activated protein kinase nih.govbenthamscience.com. Additionally, N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent inhibitors of SPAK kinase, with potential applications as antihypertensive drugs nih.gov. The adaptability of the benzamide scaffold allows medicinal chemists to modify its substituents to achieve desired potency and selectivity against different kinase targets.

Checkpoint Kinase Inhibitor Research

Checkpoint kinases, such as Chk1, are critical components of the DNA damage response system and have emerged as important targets in cancer therapy mdpi.com. Inhibitors of these kinases can enhance the efficacy of DNA-damaging chemotherapies by preventing cancer cells from repairing the induced damage.

While specific research focusing on this compound as a direct scaffold for checkpoint kinase inhibitors is not extensively documented, the broader class of benzimidazole derivatives, which can be synthesized from precursors related to this compound, has shown promise in this area. For instance, structural investigations into 2-amidobenzimidazole derivatives have identified them as inhibitors of protein kinase CK1 delta mdpi.com. The general principles of kinase inhibitor design often involve a heterocyclic core that can be derived from or appended to a benzamide-containing fragment. The exploration of various benzamide and related heterocyclic scaffolds continues to be an active area of research in the quest for novel and effective checkpoint kinase inhibitors.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria.

While direct studies on the urease inhibitory activity of this compound are limited, the benzamide scaffold is present in various known urease inhibitors. Structure-activity relationship (SAR) studies of different classes of compounds, such as amantadine derivatives and sulfamate derivatives, have been conducted to explore their urease inhibitory potential nih.govsunyempire.edu. These studies provide insights into the structural features required for effective urease inhibition. For instance, the presence of specific substituents on the aromatic ring and the nature of the amide linkage can significantly influence the inhibitory potency researchgate.netnih.gov. The investigation of this compound derivatives in this context could be a promising avenue for the discovery of new urease inhibitors.

Metabolic Studies and Pharmacokinetics

Understanding the metabolic fate and pharmacokinetic profile of a compound is crucial for its development as a drug. In vitro and in vivo studies are conducted to determine how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Identification as a Metabolite in Biological Systems (e.g., Mouse Hepatocytes)

The metabolic transformation of drug molecules is a key aspect of their pharmacology. While there is no direct evidence identifying this compound as a metabolite of a specific drug, the metabolic pathways of several benzamide-containing drugs have been studied extensively. For instance, the metabolism of the PARP inhibitor niraparib has been investigated in humans, revealing that it undergoes hydrolytic and conjugative conversions, with the oxidative pathway being minimal nih.govresearchgate.netdrugbank.comnih.govebi.ac.uk. The major metabolite of niraparib is an inactive amide-hydrolyzed product nih.govresearchgate.netdrugbank.com.

Similarly, studies on another PARP inhibitor, talazoparib, have shown that it is minimally metabolized by the liver nih.govwikipedia.orgnih.gov. In vitro metabolic stability assessments using human liver microsomes indicated a long in vitro half-life for talazoparib nih.gov.

Interactions with Drug-Metabolizing Enzymes

Drug-drug interactions are a major concern in clinical practice, and many of these interactions are due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism criver.com. In vitro assays using human liver microsomes are routinely employed to assess the potential of a new drug candidate to inhibit various CYP isoforms nih.govevotec.comenamine.netoyc.co.jp.

While there is no specific data on the interaction of this compound with drug-metabolizing enzymes, studies on other benzamide-containing drugs can provide valuable insights. For example, the metabolism of many drugs is mediated by specific CYP enzymes, and co-administration of a compound that inhibits these enzymes can lead to altered plasma levels and potential toxicity. The potential for a compound to inhibit CYP enzymes is typically evaluated by determining its IC50 value against a panel of different CYP isoforms evotec.com. This information is crucial for predicting potential drug-drug interactions and ensuring the safe use of new medications.

Applications Beyond Medicinal Chemistry

Intermediate in Materials Science and New Materials Synthesis

4-Formylbenzamide acts as a crucial precursor in the synthesis of advanced materials, particularly in the development of polymers and functional materials. The aldehyde group readily participates in condensation reactions, a key feature exploited in creating complex macromolecular structures.

Polymer Synthesis: The compound has been utilized in the synthesis of monomers for specialized polymers. For instance, N-ethylacrylamide-2-(this compound) (EFB) has been synthesized and incorporated into amphiphilic copolymers. These copolymers, when self-assembled, can be covalently crosslinked via the aldehyde groups of EFB, leading to functional nanogels with controlled network properties. fu-berlin.de The formyl group's reactivity is essential for introducing specific functionalities or crosslinking points within polymer chains, contributing to the design of materials with tailored physical and chemical characteristics.

Functional Materials and Supramolecular Assemblies: The aldehyde functionality of this compound can be employed in reactions that lead to the formation of functional materials. Its derivatives have been explored in the context of supramolecular chemistry, where molecules self-assemble into ordered structures driven by non-covalent interactions. While specific examples directly involving this compound in supramolecular assemblies are less detailed in the literature, the general principle of using aldehyde-containing molecules to build ordered structures is established. ethz.chresearchgate.netscranton.edu Furthermore, the compound's derivatives can serve as linkers or building blocks in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), materials known for their high porosity and diverse applications in gas storage, separation, and catalysis. nih.govanalis.com.my

Building Block in Organic and Heterocyclic Chemistry Synthesis

As a versatile building block, this compound is instrumental in constructing a wide range of organic molecules, including complex heterocyclic systems and other functional organic compounds.

Heterocyclic Synthesis: The aldehyde group of this compound is a prime site for reactions such as Schiff base formation. Schiff bases, formed by the condensation of aldehydes with primary amines, are important intermediates in the synthesis of various heterocyclic compounds and are often studied for their coordination chemistry and potential biological activities. scbt.comsigmaaldrich.comnih.gov For example, derivatives of this compound have been used in reactions that lead to the formation of imine derivatives, which can then be further elaborated into more complex heterocyclic scaffolds. nih.govdiva-portal.org

Wittig and Related Olefination Reactions: The aldehyde functionality makes this compound a suitable substrate for Wittig reactions and related olefination chemistries. These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds, allowing for the elongation of carbon chains and the introduction of unsaturation, which are critical steps in the synthesis of many natural products and pharmaceuticals. sigmaaldrich.comresearchgate.netresearchgate.netacs.org

Condensation Reactions: Beyond Schiff base formation, the aldehyde group can participate in various other condensation reactions, such as Knoevenagel condensations, which are vital for creating carbon-carbon bonds and synthesizing unsaturated compounds. researchgate.net The compound's participation in such reactions underscores its role as a fundamental building block in synthetic organic chemistry.

Synthesis of Functionalized Molecules: this compound serves as a precursor for synthesizing molecules with specific functionalities. For instance, it can be converted into other reactive intermediates, such as 4-formylbenzoyl chloride, which can then be used in further synthetic transformations. mit.edu Its use in the synthesis of N-formylamides via oxidative decarboxylation of N-aroylglycines highlights its role in preparing specific classes of organic compounds. researchgate.netaxios-research.com

Research Tool in Chemical and Biological Studies

This compound and its derivatives are employed as tools in chemical and biological research, aiding in the characterization of reactions, development of analytical methods, and probing biological systems.

Bioconjugation and Labeling Probes: Derivatives of this compound are utilized in bioconjugation strategies. For instance, succinimidyl-4-formylbenzamide and 4-formyl-benzamide-dPEG®12-EDA-MAL are employed to introduce reactive aldehyde groups onto biomolecules, facilitating their subsequent labeling or conjugation with other molecules, such as fluorescent probes or targeting moieties. sigmaaldrich.comsynzeal.comrsc.org This capability is crucial in developing tools for protein labeling, cell imaging, and drug discovery.

Analytical Standards and Reference Materials: Related compounds, such as 4-chloro-N-formylbenzamide and N,N-diethyl-4-formylbenzamide, serve as essential analytical standards. They are used in method development, validation, and quality control during the synthesis and formulation of pharmaceuticals, providing traceability to pharmacopeial standards. acs.orgnih.govvirginia.edu

Mechanistic and Spectroscopic Studies: this compound and its derivatives are subjects of study in elucidating reaction mechanisms. For example, their involvement in autocatalytic imine formation or variants of reactions like the McFadyen-Stevens reaction allows researchers to investigate reaction pathways and optimize synthetic conditions. analis.com.mymit.edu Furthermore, the compound's spectral data (NMR, IR, Mass Spectrometry) are vital for its identification and characterization, forming a basis for understanding its chemical behavior. ontosight.ai

Isotopically Labeled Compounds: Deuterium-labeled analogues of formylbenzamides are employed in research for pharmacokinetic studies, metabolic tracing, and mechanistic investigations. By incorporating deuterium, these labeled compounds act as tracers, allowing for precise quantification and tracking in biological systems using techniques like mass spectrometry and NMR.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

4-Formylbenzamide, a bifunctional molecule featuring an aromatic aldehyde and a primary amide, represents a valuable synthon in organic chemistry. While direct research on this specific compound is less prevalent in the provided literature, its structural analogues and derivatives, particularly in the realm of bioconjugation (e.g., S-4FB), underscore its significance. The aldehyde group's reactivity towards hydrazines, forming stable hydrazone linkages, has been pivotal in developing advanced bioconjugation strategies, enabling the creation of robust and quantifiable molecular conjugates for diverse applications in life sciences and materials science. The benzamide (B126) core also positions it as a potential scaffold for medicinal chemistry exploration.

Unexplored Reactivity and Synthetic Opportunities

The full spectrum of this compound's reactivity remains largely unexplored. While standard aldehyde and amide reactions are predictable, specific studies detailing its behavior under various catalytic conditions, its participation in multicomponent reactions, or novel functional group transformations are scarce. Opportunities exist to investigate its use in metal-catalyzed cross-coupling reactions, asymmetric synthesis, or as a precursor for heterocyclic compound synthesis. Developing more efficient and sustainable synthetic routes to this compound itself, potentially utilizing greener chemistry principles, would also be beneficial.

Potential for Novel Biological Activities and Therapeutic Applications

Given that many benzamide derivatives exhibit significant biological activities (e.g., anti-inflammatory, antibacterial, antifungal), this compound warrants investigation for its intrinsic biological properties. The aldehyde functionality could interact with biological nucleophiles, potentially leading to unique pharmacological effects or serving as a target for prodrug strategies. Further research could focus on synthesizing libraries of this compound derivatives and screening them for various therapeutic targets, such as enzyme inhibition, receptor binding, or antimicrobial activity.

Advanced Characterization and Computational Challenges

While basic spectroscopic data can be inferred from related compounds, detailed high-resolution spectroscopic analysis, including advanced NMR techniques (e.g., 2D NMR, solid-state NMR) and crystallographic studies of this compound, would provide a more comprehensive understanding of its structure and electronic properties. Computational chemistry approaches, such as Density Functional Theory (DFT) calculations, could predict its reactivity, conformational preferences, and potential interactions with biological targets, offering valuable insights for synthetic design and application development.

Outlook on the Broader Impact of this compound Research

The continued exploration of this compound and its derivatives could have a broad impact across several scientific disciplines. Its established role in bioconjugation technology highlights its utility in creating advanced biomaterials, diagnostic tools, and targeted drug delivery systems. As a versatile chemical intermediate, it holds promise for the discovery of new pharmaceuticals and agrochemicals. Furthermore, understanding its fundamental chemical reactivity can contribute to the broader advancement of synthetic organic chemistry methodologies, paving the way for more efficient and innovative chemical processes.

常见问题

Q. How can computational tools complement experimental studies on this compound’s reactivity?

- In silico methods :

- DFT calculations : Model transition states for aldol condensations or amide bond rotations to predict regioselectivity .

- Molecular dynamics : Simulate protein-ligand binding kinetics to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。